molecular formula C15H33NO2S B14248877 11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol CAS No. 439084-54-5

11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol

Cat. No.: B14248877
CAS No.: 439084-54-5
M. Wt: 291.5 g/mol
InChI Key: KDMPEUREKZHHPF-UHFFFAOYSA-N
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Description

11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol is an organic compound with the molecular formula C₁₅H₃₃NO₂S and a molecular weight of 291.49 g/mol . This compound is characterized by its thiol group (-SH) and its long aliphatic chain, which includes ethoxy and aminoethoxy groups. It is often used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol typically involves multiple steps. One common method includes the reaction of 11-bromoundecane with 2-(2-aminoethoxy)ethanol in the presence of a base such as sodium hydride (NaH) to form the intermediate 11-[2-(2-aminoethoxy)ethoxy]undecane. This intermediate is then treated with thiourea followed by hydrolysis to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher purity reagents, and controlled reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Disulfides.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol is largely dependent on its functional groups. The thiol group can form strong bonds with metals, making it useful in the formation of metal-thiol complexes. The amino group can participate in hydrogen bonding and nucleophilic reactions, which are essential in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Aminoethoxy)ethoxy]ethanol: Similar structure but lacks the long aliphatic chain and thiol group.

    11-Bromoundecane: Similar aliphatic chain but lacks the ethoxy and aminoethoxy groups.

Uniqueness

11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol is unique due to its combination of a long aliphatic chain, ethoxy, aminoethoxy, and thiol groups. This combination imparts unique chemical reactivity and makes it suitable for a wide range of applications in different fields .

Properties

CAS No.

439084-54-5

Molecular Formula

C15H33NO2S

Molecular Weight

291.5 g/mol

IUPAC Name

11-[2-(2-aminoethoxy)ethoxy]undecane-1-thiol

InChI

InChI=1S/C15H33NO2S/c16-10-12-18-14-13-17-11-8-6-4-2-1-3-5-7-9-15-19/h19H,1-16H2

InChI Key

KDMPEUREKZHHPF-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCOCCOCCN)CCCCCS

Origin of Product

United States

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